

Preventing proteolysis during systemin extraction from plant tissues.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Systemin

Cat. No.: B549619

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Technical Support Center: Systemin Extraction from Plant Tissues

Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the extraction of the peptide hormone **systemin** from plant tissues, with a primary focus on preventing proteolysis.

Frequently Asked Questions (FAQs)

Q1: What is **systemin**, and why is its extraction challenging?

A1: **Systemin** is an 18-amino acid polypeptide hormone involved in the wound response in plants, particularly in the Solanaceae family.^{[1][2]} Its extraction is challenging due to its low abundance in plant tissues and its susceptibility to degradation by endogenous proteases released during tissue homogenization.^{[3][4]}

Q2: What are proteases, and how do they interfere with **systemin** extraction?

A2: Proteases are enzymes that break down proteins and peptides. When plant cells are lysed during extraction, proteases that are normally compartmentalized within the cell are released and can rapidly degrade **systemin**, leading to low or no yield.^{[3][4]}

Q3: What is the most critical first step to prevent proteolysis during extraction?

A3: The most critical step is to work quickly and at low temperatures (e.g., on ice or at 4°C) throughout the entire extraction procedure.[4] This slows down the activity of endogenous proteases. Additionally, immediately freezing plant tissue in liquid nitrogen upon collection and grinding it to a fine powder while frozen is crucial.

Q4: What are protease inhibitor cocktails, and should I use them?

A4: Protease inhibitor cocktails are mixtures of several different compounds that inhibit a broad range of proteases.[5] It is highly recommended to use a commercially available protease inhibitor cocktail specifically designed for plant tissues to effectively protect **systemin** from degradation.[6]

Q5: Can I make my own protease inhibitor cocktail?

A5: While it is possible to prepare a custom protease inhibitor cocktail, commercial cocktails are optimized for broad-spectrum inhibition and convenience. A standard DIY cocktail might include AEBSF, aprotinin, bestatin, E-64, leupeptin, and pepstatin A.[7] However, ensuring the correct concentrations and stability of each component can be challenging.

Troubleshooting Guide

Problem	Possible Cause(s)	Suggested Solution(s)
Low or no systemin yield	Proteolytic degradation: Endogenous proteases are degrading systemin.	- Work at 4°C or on ice throughout the entire procedure. - Add a broad-spectrum plant protease inhibitor cocktail to your extraction buffer immediately before use. [6] - Ensure rapid inactivation of proteases by immediately homogenizing the tissue in a denaturing lysis buffer.
Inefficient extraction: The extraction buffer or method is not suitable for releasing systemin from the tissue.	- Ensure the plant tissue is thoroughly ground to a fine powder in liquid nitrogen. - Optimize the composition of your extraction buffer (e.g., pH, detergents). - Consider alternative extraction methods such as phenol-based extractions. [8]	
Systemin loss during clarification: Systemin is being discarded with the cell debris pellet.	- Centrifuge at a lower speed or for a shorter duration to pellet debris. - Analyze a small fraction of the pellet to check for the presence of systemin.	
Degraded systemin detected (e.g., by mass spectrometry)	Partial proteolysis: Protease activity was not completely inhibited.	- Increase the concentration of the protease inhibitor cocktail (e.g., use a 2-3x concentration). - Ensure the protease inhibitor cocktail is fresh and has been stored correctly. - Add EDTA to the extraction buffer to inhibit metalloproteases, if compatible

with downstream applications.

[5]

Inconsistent results between extractions	Variability in starting material: Differences in plant age, health, or wounding status can affect systemin levels.	- Use plant material of a consistent age and developmental stage. - Standardize the wounding procedure if investigating wound-induced systemin.
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Procedural variations: Minor differences in incubation times, temperatures, or reagent preparation can impact results.	- Follow a standardized, written protocol meticulously for each extraction. - Prepare fresh buffers and protease inhibitor solutions for each experiment.
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Contaminants interfering with downstream analysis (e.g., HPLC, MS)	Presence of secondary metabolites: Phenols, tannins, and other plant compounds can co-extract with systemin.	- Incorporate a cleanup step, such as a C18 solid-phase extraction (SPE) column, to purify the peptide fraction. - Perform a precipitation step with trichloroacetic acid (TCA)/acetone to remove interfering substances.[9]
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Quantitative Data Summary

The following table summarizes the components of commercially available protease inhibitor cocktails designed for plant tissues, which are crucial for preventing proteolysis during **systemin** extraction.

Inhibitor Class	Target Proteases	Example Inhibitors
Serine Proteases	Trypsin, Chymotrypsin, etc.	AEBSF, Aprotinin, PMSF
Cysteine Proteases	Papain, etc.	E-64, Leupeptin
Aspartic Proteases	Pepsin, etc.	Pepstatin A
Metalloproteases	EDTA, 1,10-Phenanthroline	
Aminopeptidases	Bestatin	

This table is a summary of information from multiple sources.[\[6\]](#)[\[7\]](#)

Experimental Protocols & Visualizations

Detailed Protocol for Systemin Extraction

This protocol is a general guideline and may require optimization for specific plant species and tissues.

Materials:

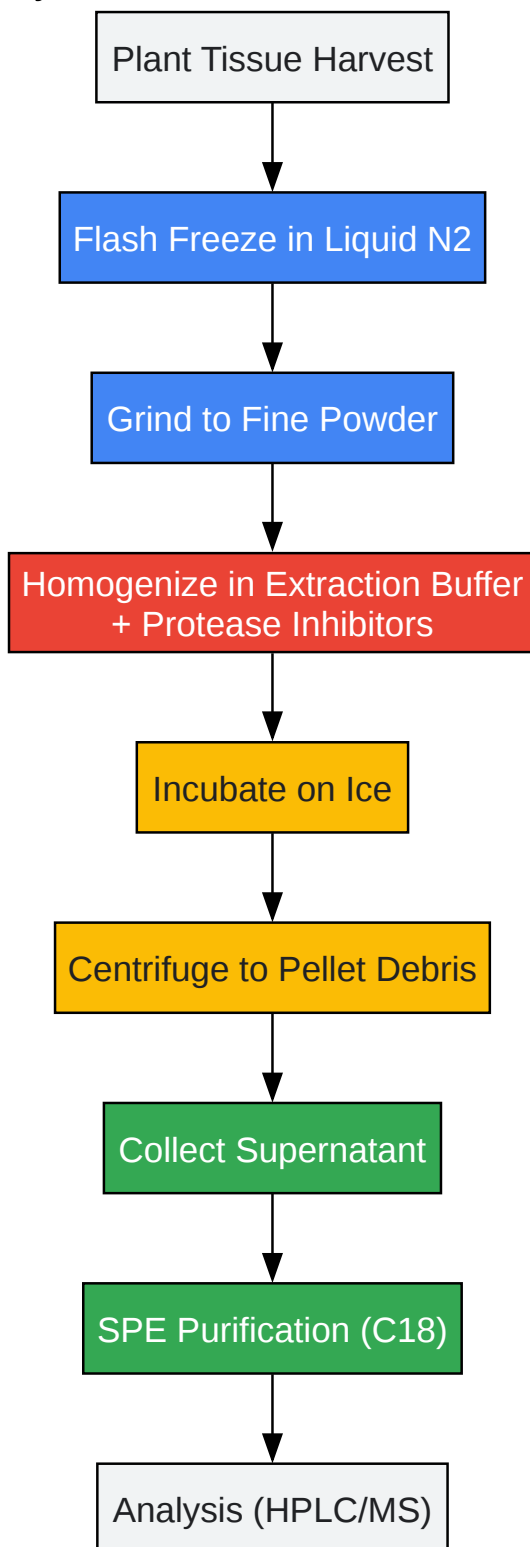
- Plant tissue (e.g., tomato leaves)
- Liquid nitrogen
- Mortar and pestle, pre-chilled
- Extraction Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM EDTA
- Plant Protease Inhibitor Cocktail (e.g., Sigma-Aldrich P9599 or similar)
- Microcentrifuge tubes
- Refrigerated microcentrifuge
- Solid-Phase Extraction (SPE) C18 columns

Procedure:

- **Tissue Harvest and Freezing:** Harvest plant tissue and immediately freeze it in liquid nitrogen to halt proteolytic activity.
- **Grinding:** Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle. It is critical to keep the tissue frozen during this step.
- **Extraction Buffer Preparation:** Prepare the extraction buffer and keep it on ice. Immediately before use, add the plant protease inhibitor cocktail according to the manufacturer's instructions (typically a 1:100 dilution).
- **Homogenization:** Add the frozen plant powder to a microcentrifuge tube containing the ice-cold extraction buffer with protease inhibitors. Vortex vigorously for 1-2 minutes to homogenize the sample.
- **Incubation:** Incubate the homogenate on ice for 30 minutes with occasional vortexing to facilitate protein extraction.
- **Clarification:** Centrifuge the homogenate at 12,000 x g for 15 minutes at 4°C to pellet cell debris.
- **Supernatant Collection:** Carefully transfer the supernatant, which contains the extracted proteins and peptides, to a new pre-chilled tube.
- **Purification (Optional but Recommended):** For cleaner samples, perform a solid-phase extraction using a C18 column to enrich for peptides like **systemin** and remove larger proteins and other contaminants.
- **Storage:** Store the purified extract at -80°C for further analysis.

Systemin Extraction Workflow

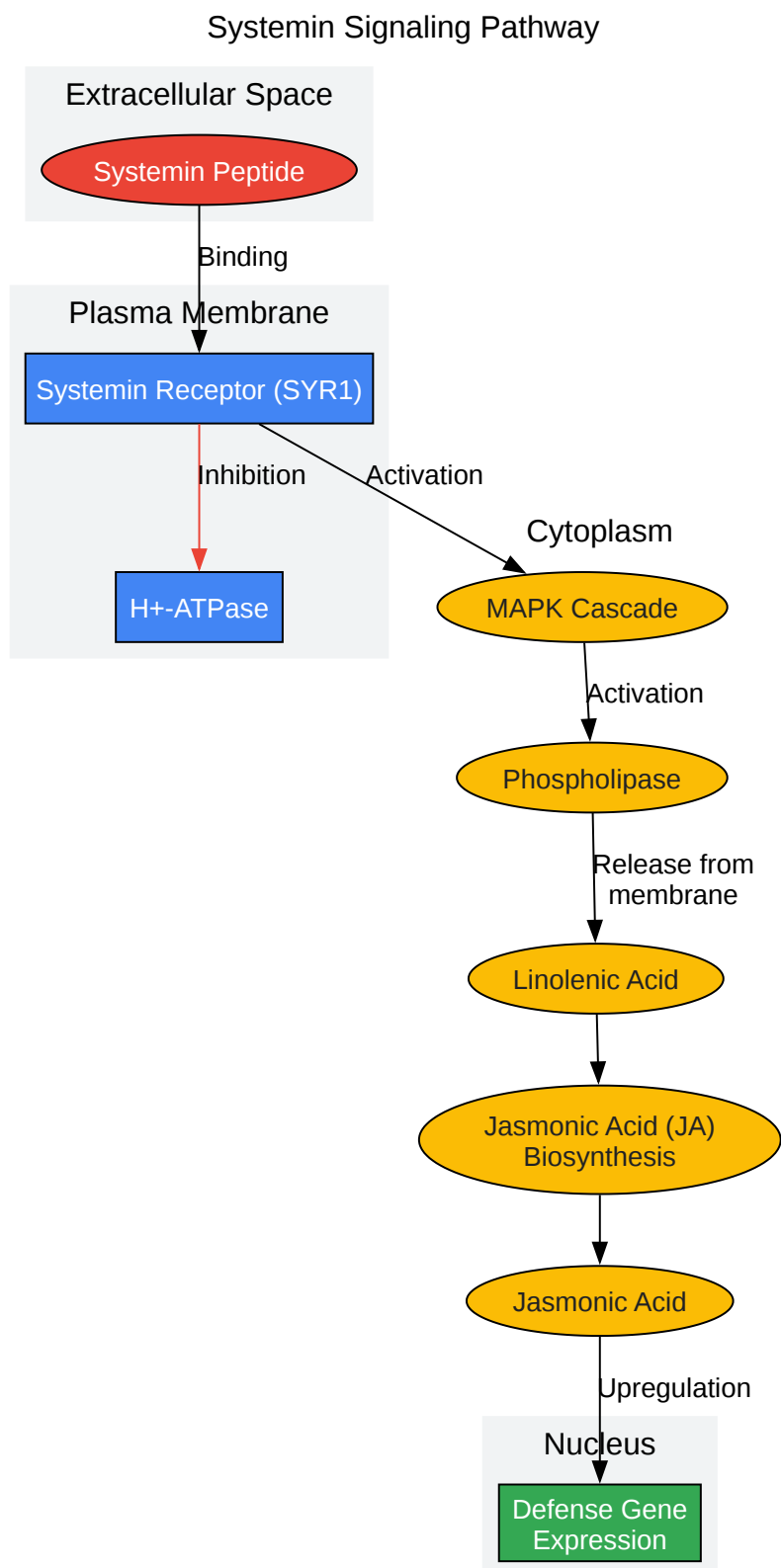
Systemin Extraction Workflow



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Caption: A flowchart of the key steps in **systemin** extraction.

Systemin Signaling Pathway



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References

- 1. Systemins: A functionally defined family of peptide signals that regulate defensive genes in Solanaceae species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Systemin: a polypeptide signal for plant defensive genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Avoiding Proteolysis during the Extraction and Purification of Active Plant Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. bitesizebio.com [bitesizebio.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. sites.usp.br [sites.usp.br]
- 9. researchgate.net [researchgate.net]
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